molecular formula C7H5ClFNO B3043645 2-Chloro-4-fluorobenzaldoxime CAS No. 890934-19-7

2-Chloro-4-fluorobenzaldoxime

Cat. No.: B3043645
CAS No.: 890934-19-7
M. Wt: 173.57 g/mol
InChI Key: NUGXRILUPQIOBK-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluorobenzaldoxime is an organic compound with the molecular formula C7H5ClFNO It is a derivative of benzaldoxime, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorobenzaldoxime typically involves the reaction of 2-Chloro-4-fluorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime. The general reaction scheme is as follows:

2-Chloro-4-fluorobenzaldehyde+Hydroxylamine HydrochlorideThis compound+HCl\text{2-Chloro-4-fluorobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2-Chloro-4-fluorobenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorobenzaldoxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Chloro-4-fluoronitrosobenzene.

    Reduction: Formation of 2-Chloro-4-fluoroaniline.

    Substitution: Formation of various substituted benzaldoximes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-fluorobenzaldoxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorobenzaldoxime depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its oxime group. This interaction can lead to the modulation of biological pathways, resulting in the desired pharmacological or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzaldoxime
  • 2-Chloro-4-fluorobenzaldehyde
  • 2-Chloro-4-fluoroaniline

Uniqueness

2-Chloro-4-fluorobenzaldoxime is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(NE)-N-[(2-chloro-4-fluorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-7-3-6(9)2-1-5(7)4-10-11/h1-4,11H/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGXRILUPQIOBK-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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